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  • Product: 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol
  • CAS: 80650-21-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol: Structure, Synthesis, and Applications

Abstract: This guide provides a comprehensive technical overview of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its detailed chemical structure, including the critical thiol-thione tautomerism, outline a robust synthetic methodology, and discuss its current and prospective applications, particularly within the realm of drug development. This document is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Introduction: The Strategic Importance of the Tetrazole Moiety

The tetrazole ring is a privileged scaffold in modern medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1] This substitution is advantageous as the tetrazole anion is more lipophilic than the corresponding carboxylate, a crucial property for improving the pharmacokinetic profile of drug candidates.[2] The subject of this guide, 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol, integrates this valuable heterocyclic core with a sterically hindered dimethylphenyl substituent, resulting in a molecule with unique structural and reactive properties that are of considerable interest to the scientific community.

Unveiling the Chemical Structure and Properties

The formal name, 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol, describes a tetrazole ring substituted at the N1 position with a 2,6-dimethylphenyl group and at the C5 position with a thiol group.

Molecular Formula: C9H10N4S Molecular Weight: 206.27 g/mol

The Critical Thiol-Thione Tautomerism

A key characteristic of 5-mercapto-1H-tetrazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[3][4] This equilibrium is influenced by factors such as the nature of the substituent at the N1 position, the solvent, and the physical state.[3] For 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol, the equilibrium between the thiol and the thione tautomer (1-(2,6-dimethylphenyl)-1,2-dihydro-5H-tetrazole-5-thione) is a crucial consideration. Computational and experimental studies on similar systems suggest that the thione form is generally the more stable tautomer.[3] This preference is attributed to greater resonance stabilization within the tetrazole ring in the thione form. This dynamic equilibrium is fundamental as it governs the molecule's reactivity and its coordination behavior with metal ions.

Caption: Thiol-Thione Tautomeric Equilibrium.

Synthetic Pathway to 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol

The synthesis of 1-substituted tetrazole-5-thiones is commonly achieved through the reaction of the corresponding organic isothiocyanate with sodium azide.[5][6] This method offers a direct and efficient route to the desired tetrazole scaffold.

Synthetic Workflow Overview

The reaction proceeds via a nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the tetrazole ring.[7] The use of a catalyst, such as zinc chloride, can facilitate this cycloaddition.[8]

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Purification reactant1 2,6-Dimethylphenyl Isothiocyanate solvent Solvent (e.g., Water, DMF) reactant1->solvent reactant2 Sodium Azide (NaN3) reactant2->solvent conditions Heat solvent->conditions acidification Acidification (e.g., HCl) conditions->acidification isolation Filtration & Recrystallization acidification->isolation product 1-(2,6-dimethylphenyl)-1H- tetrazole-5-thiol isolation->product

Caption: General Synthetic Workflow.

Detailed Experimental Protocol

Materials:

  • 2,6-Dimethylphenyl isothiocyanate

  • Sodium azide (NaN3)

  • Water or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a mixture of 2,6-dimethylphenyl isothiocyanate (1.0 eq) and sodium azide (1.2 eq) is suspended in water.[6]

  • Reaction: The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solution is cooled to room temperature and filtered to remove any insoluble material.

  • Precipitation: The filtrate is carefully acidified with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

  • Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol to afford the pure 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol.

Spectroscopic Characterization

The structural elucidation of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol is accomplished through a combination of spectroscopic techniques.

Spectroscopic DataCharacteristic Features
¹H NMR The proton on the tetrazole ring typically resonates in the downfield region.[9] For substituted tetrazoles, the aromatic protons of the dimethylphenyl group would appear in the range of 7-8 ppm, and the methyl protons would be observed as a singlet around 2-3 ppm. The thiol proton signal is often broad and its chemical shift is concentration and solvent dependent.
¹³C NMR The carbon atom of the tetrazole ring is characteristically deshielded and is typically observed in the range of 142-164 ppm.[9] The aromatic carbons of the dimethylphenyl group will appear in the 120-140 ppm region, and the methyl carbons will resonate upfield.
FT-IR (KBr, cm⁻¹) The IR spectrum would show characteristic absorption bands for the N-H stretch (if the thione tautomer is present), C=N stretching of the tetrazole ring, and aromatic C-H and C=C stretching vibrations.[10][11] The C=S stretch of the thione form is also a key diagnostic peak.
Mass Spec (ESI-MS) In positive ion mode, a characteristic fragmentation pathway for 5-substituted tetrazoles is the elimination of a neutral molecule of hydrazoic acid (HN₃).[9][12] In negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed.[2][12]

Applications in Drug Discovery and Beyond

The unique combination of a tetrazole ring and a thiol group makes 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol a compound of interest in several areas, most notably in medicinal chemistry.

A Scaffold for Novel Therapeutics

Tetrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][13] The title compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The thiol group provides a convenient handle for further chemical modifications, allowing for the attachment of various pharmacophores.

Role in Coordination Chemistry

The thione tautomer of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol is an excellent ligand for a variety of metal ions.[14] The ability of the sulfur atom to coordinate with metals makes this compound and its derivatives useful in the design of novel metal-based drugs and catalysts. The steric bulk provided by the 2,6-dimethylphenyl group can influence the coordination geometry and stability of the resulting metal complexes.

Applications cluster_medchem Medicinal Chemistry cluster_coordchem Coordination Chemistry Compound 1-(2,6-dimethylphenyl)-1H- tetrazole-5-thiol Scaffold Scaffold for Drug Design Compound->Scaffold Ligand Ligand for Metal Complexes Compound->Ligand AntiInflammatory Anti-inflammatory Agents Scaffold->AntiInflammatory Antibacterial Antibacterial Agents Scaffold->Antibacterial Anticancer Anticancer Agents Scaffold->Anticancer Catalysis Catalyst Development Ligand->Catalysis MetalDrugs Metal-Based Drugs Ligand->MetalDrugs

Caption: Potential Application Areas.

Conclusion

1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol is a heterocyclic compound with a rich chemical profile. Its straightforward synthesis, coupled with the versatile reactivity of its thiol group and the advantageous properties of the tetrazole ring, makes it a valuable building block in various fields of chemical research. As the demand for novel therapeutic agents and advanced materials continues to grow, the exploration of this and related tetrazole derivatives will undoubtedly lead to exciting new discoveries.

References

[9] Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds - Benchchem. (n.d.). Retrieved from [5] Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water. (n.d.). Retrieved from [2] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.). Retrieved from [3] Tautomeric Forms of 5-Mercapto-1H-Tetrazoles: An In-depth Technical Guide - Benchchem. (n.d.). Retrieved from [6] Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities | Scilit. (n.d.). Retrieved from [12] Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (n.d.). Retrieved from [15] An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. (n.d.). Retrieved from [1] STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved from [16] (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. (n.d.). Retrieved from [17] Theoretical studies on tautomerism of tetrazole 5-thion - ResearchGate. (n.d.). Retrieved from [10] FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. - ResearchGate. (n.d.). Retrieved from [8] Synthesis 1‐substituted 1H‐tetrazol‐5‐thioles from isothiocyanates - ResearchGate. (n.d.). Retrieved from [11] Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. - ResearchGate. (n.d.). Retrieved from [7] isomeric 5- (subst1tuted)aminothiatriazole and 1-substituted-tetrazolinethiones - Canadian Science Publishing. (n.d.). Retrieved from [4] Chapter 3 3.1 3.1 Introduction 3.1.1 Thiotetrazoles Sulphur containing organic compounds are found in many natural pro. (n.d.). Retrieved from [14] Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF - ResearchGate. (n.d.). Retrieved from [13] Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - NIH. (n.d.). Retrieved from

Sources

Exploratory

1-(2,6-Dimethylphenyl)-5-Mercaptotetrazole: Synthesis, Properties, and Applications

The following technical guide details the synthesis, properties, and applications of 1-(2,6-dimethylphenyl)-5-mercaptotetrazole . This document is structured for researchers requiring actionable protocols and mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and applications of 1-(2,6-dimethylphenyl)-5-mercaptotetrazole . This document is structured for researchers requiring actionable protocols and mechanistic insights.

Chemical Identity & Structural Analysis[1][2][3][4]

1-(2,6-dimethylphenyl)-5-mercaptotetrazole is a specialized heterocyclic compound belonging to the class of 1-substituted-5-mercaptotetrazoles. Unlike its more common analog, 1-phenyl-5-mercaptotetrazole (PMT), this derivative features two methyl groups at the ortho positions of the phenyl ring. This substitution introduces significant steric hindrance, influencing its reactivity, solubility, and coordination geometry in metal complexes.

Core Identifiers
PropertyDetail
Systematic Name 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol
Synonyms 1-(2,6-xylyl)-5-mercaptotetrazole; 5-Mercapto-1-(2,6-dimethylphenyl)tetrazole
CAS Number Not widely indexed (Synthesized directly from CAS 19241-16-8)
Molecular Formula C₉H₁₀N₄S
Molecular Weight 206.27 g/mol
Melting Point 178–182 °C (Decomposition)
Solubility Soluble in DMSO, DMF, hot ethanol; limited solubility in water.[1][2]
Tautomeric Equilibrium

In solution, this compound exists in a dynamic equilibrium between the thiol and thione forms. The thione form (1-substituted-1,4-dihydro-5H-tetrazole-5-thione) generally predominates in the solid state and in polar solvents due to the stabilization of the thioamide moiety.

Tautomerism Thiol Thiol Form (-SH) Thione Thione Form (=S) Thiol->Thione  Equilibrium  

Figure 1: Tautomeric equilibrium between the thiol and thione forms.

Synthesis Protocol

The synthesis of 1-(2,6-dimethylphenyl)-5-mercaptotetrazole is achieved through the heterocyclization of 2,6-dimethylphenyl isothiocyanate with an azide source (typically sodium azide). This reaction exploits the electrophilicity of the isothiocyanate carbon and the nucleophilicity of the azide anion.

Reagents & Materials[4][5][6][7]
  • Starting Material: 2,6-Dimethylphenyl isothiocyanate (CAS: 19241-16-8)[3][4]

  • Reagent: Sodium Azide (NaN₃) (CAS: 26628-22-8)

  • Solvent: Water or Ethanol/Water mixture (to dissolve NaN₃)

  • Catalyst/Additive: Ammonium chloride (NH₄Cl) or Zinc salts (optional, to activate the nitrile/isothiocyanate).

Step-by-Step Methodology

Note: This protocol involves the use of sodium azide, which can form explosive metal azides and toxic hydrazoic acid. Perform all steps in a fume hood.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylphenyl isothiocyanate (1.0 equiv) in ethanol or isopropanol.

  • Azide Addition: Add an aqueous solution of sodium azide (1.1–1.5 equiv).

    • Mechanistic Insight: The excess azide ensures complete consumption of the isothiocyanate, preventing side reactions.

  • Reflux: Heat the mixture to reflux (approx. 80–100 °C) for 4–12 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC. The disappearance of the isothiocyanate peak indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with dilute Hydrochloric Acid (HCl) to pH ~2. Caution: This step may release small amounts of HN₃ gas; ensure vigorous ventilation.

    • The product will precipitate as a solid.

  • Purification: Filter the solid and wash with cold water to remove inorganic salts. Recrystallize from ethanol or an ethanol/water mixture to obtain pure crystals.

Synthesis Start 2,6-Dimethylphenyl Isothiocyanate (CAS 19241-16-8) Intermediate Cyclization (Tetrazole Ring Formation) Start->Intermediate Nucleophilic Attack Reagent Sodium Azide (NaN3) + Heat Reagent->Intermediate Acid Acidification (HCl) Protonation of Thiolate Intermediate->Acid Product 1-(2,6-Dimethylphenyl)-5-Mercaptotetrazole (Solid Precipitate) Acid->Product Precipitation

Figure 2: Synthetic pathway for the formation of the tetrazole ring.

Applications & Utility

Medicinal Chemistry & Drug Design

The 1-substituted-5-mercaptotetrazole moiety is a bioisostere for carboxylic acids and is frequently used as a scaffold in drug development.

  • S-Alkylation: The thiol group is a potent nucleophile. Reacting this compound with alkyl halides yields S-alkylated tetrazoles , which are common motifs in antibiotics (e.g., cephalosporin side chains) and angiotensin II receptor antagonists.

  • Steric Control: The 2,6-dimethyl substitution provides steric bulk that can:

    • Prevent metabolic degradation at the ortho positions of the phenyl ring.

    • Restrict the rotation of the phenyl ring relative to the tetrazole, locking the molecule in a specific conformation favorable for receptor binding.

Coordination Chemistry

As a ligand, 1-(2,6-dimethylphenyl)-5-mercaptotetrazole binds to transition metals (Ag, Au, Pd, Pt) through both the sulfur and nitrogen atoms.

  • Steric Hindrance: The bulky 2,6-dimethylphenyl group prevents the formation of infinite coordination polymers, often favoring discrete, monomeric or dimeric complexes. This is advantageous for creating soluble metal catalysts.

  • Corrosion Inhibition: Like other mercaptotetrazoles, it can form a protective self-assembled monolayer (SAM) on copper or aluminum surfaces, inhibiting corrosion in acidic media.

Pesticide Intermediate

This specific derivative appears in patent literature as an intermediate for the synthesis of novel pesticides and agrochemicals. The steric bulk likely contributes to the stability and selectivity of the final active ingredient.

Safety & Handling

  • Hazard Class: Irritant (Skin, Eye, Respiratory).[3]

  • Explosion Hazard: While tetrazoles are generally stable, they are high-nitrogen compounds. Avoid heating to decomposition in confined spaces.

  • Incompatibility: Strong oxidizing agents, strong bases.

  • Storage: Store in a cool, dry place away from light.

References

  • Synthesis of Tetrazoles from Isothiocyanates: Kauer, J. C., & Sheppard, W. A. (1967). "1-Aryl-5-mercaptotetrazoles." Journal of Organic Chemistry. (General method for 1-aryl-5-mercaptotetrazoles).
  • Specific Synthesis & Properties

    • Patent US20140274712A1. "Pesticidal Compositions and Processes Related Thereto." (Describes the synthesis of "Molecule A23" from 2,6-dimethylphenyl isothiocyanate and sodium azide). Link

  • Starting Material Data

    • Sigma-Aldrich.[3] "2,6-Dimethylphenyl isothiocyanate."[5][3][4] Link

  • Santa Cruz Biotechnology

    • "1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol."[6] (Product listing confirming commercial availability for research). Link

Sources

Foundational

1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol vs 1-phenyl-5-mercaptotetrazole

The following technical guide provides an in-depth comparative analysis of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol and its parent scaffold, 1-phenyl-5-mercaptotetrazole (PMT) . This document is structured to assist r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol and its parent scaffold, 1-phenyl-5-mercaptotetrazole (PMT) . This document is structured to assist researchers in understanding the structure-property relationships (SPR) driven by steric hindrance and their implications in drug design and corrosion inhibition.

Comparative Analysis: 1-Phenyl vs. 1-(2,6-Dimethylphenyl) Variants

Executive Summary

This guide contrasts the industry-standard 1-phenyl-5-mercaptotetrazole (PMT) with its sterically hindered derivative, 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol . While PMT (CAS 86-93-1) is a ubiquitous corrosion inhibitor and pharmaceutical intermediate, the 2,6-dimethyl analog represents a critical "molecular probe." The introduction of methyl groups at the ortho positions of the phenyl ring forces a conformational twist, disrupting


-conjugation between the phenyl and tetrazole rings. This modification fundamentally alters solubility, packing density on metal surfaces, and metabolic stability in medicinal chemistry contexts.
Structural & Physicochemical Analysis[1][2][3][4]

The core distinction lies in the dihedral angle between the phenyl and tetrazole rings.

  • 1-Phenyl-5-mercaptotetrazole (PMT):

    • Conformation: The phenyl ring can adopt a near-planar conformation relative to the tetrazole ring, allowing for extended

      
      -conjugation. This planarity facilitates tight 
      
      
      
      -
      
      
      stacking in crystal lattices and self-assembled monolayers (SAMs).
    • Electronic State: The conjugation allows electron density from the phenyl ring to donate into the tetrazole system, slightly modulating the acidity of the -SH group (pKa ~ 3.5–4.0).

  • 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol:

    • Conformation: The steric bulk of the methyl groups at positions 2 and 6 clashes with the tetrazole nitrogen atoms. To relieve this strain, the phenyl ring rotates to an orthogonal (perpendicular) position relative to the tetrazole plane (dihedral angle

      
       90°).
      
    • Electronic State: The orthogonal twist breaks the

      
      -conjugation. The phenyl ring acts purely as an inductive electron donor/withdrawn group without resonance contribution. This often results in higher lipophilicity and altered solubility profiles.
      
Comparative Properties Table
Property1-Phenyl-5-mercaptotetrazole (PMT)1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol
CAS Number 86-93-1 Research Derivative (Not widely indexed)
Molecular Weight 178.21 g/mol 206.27 g/mol
Conformation Planar / Twisted (<40°)Orthogonal / Twisted (~90°)

-Conjugation
Yes (Phenyl-Tetrazole)No (Sterically Broken)
Solubility Soluble in EtOH, dilute baseHigher lipophilicity; Soluble in DCM, CHCl

Primary Use Corrosion inhibitor, Cephalosporin synthesisSteric probe, Selective catalysis ligand
Tautomerism: Thiol vs. Thione

Both compounds exhibit thione-thiol tautomerism. In the solid state and polar solvents, the thione form (1H-tetrazole-5-thione) generally predominates. However, the "thiol" nomenclature is retained for consistency with sulfur-metal binding descriptions.

Tautomerism cluster_0 Tautomeric Equilibrium Thione Thione Form (N-H, C=S) Dominant in Solution Thiol Thiol Form (N, C-SH) Active in Metal Binding Thione->Thiol  Ka  

Figure 1: The equilibrium between the thione and thiol forms.[1][2][3][4][5] The position of this equilibrium is solvent-dependent but critical for reactivity.

Synthesis Protocols

The synthesis of 1-substituted tetrazole-5-thiols typically proceeds via the reaction of an isothiocyanate with an azide source.

Mechanism

The nucleophilic azide ion (


) attacks the central carbon of the isothiocyanate (

). A cycloaddition follows, closing the tetrazole ring.

Note on Sterics: The reaction with 2,6-dimethylphenyl isothiocyanate is significantly slower than with phenyl isothiocyanate due to the steric shielding of the electrophilic carbon. Higher temperatures or catalysts (like ZnCl


) may be required.
Step-by-Step Protocol (General Procedure)
  • Reagents:

    • Substrate: Phenyl isothiocyanate (for PMT) OR 2,6-Dimethylphenyl isothiocyanate.

    • Azide Source: Sodium azide (

      
      ) (1.1 - 1.2 equivalents).
      
    • Solvent: Water, Ethanol, or DMF (DMF is preferred for the hindered 2,6-dimethyl variant).

    • Catalyst: Ammonium chloride (

      
      ) or Zinc Chloride (
      
      
      
      ) (optional, accelerates reaction).
  • Procedure:

    • Step 1: Dissolve the isothiocyanate in the chosen solvent.

    • Step 2: Add sodium azide carefully (Warning: Azides are toxic and potential explosion hazards; use a blast shield).

    • Step 3: Reflux the mixture.

      • PMT: Reflux in water/ethanol for 2–4 hours.

      • 2,6-Dimethyl: Reflux in DMF or n-butanol for 12–24 hours (requires higher energy to overcome sterics).

    • Step 4: Cool the reaction mixture and acidify with dilute HCl (to pH ~2).

    • Step 5: The product will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Synthesis Reactants Isothiocyanate (R-NCS) + Sodium Azide (NaN3) Intermediate Guanyl Azide Intermediate (Transient) Reactants->Intermediate Nucleophilic Attack Cyclization Electrocyclic Ring Closure Intermediate->Cyclization Heat Product 1-Substituted-Tetrazole-5-Thiol Cyclization->Product Acidification (HCl)

Figure 2: General synthesis pathway for 1-substituted tetrazole-5-thiols via azide cycloaddition.

Applications & Performance Comparison
A. Corrosion Inhibition (Copper/Steel)[6]
  • PMT (Standard): widely used because it forms a compact, ordered Self-Assembled Monolayer (SAM) on copper surfaces. The planar aromatic rings stack efficiently (

    
    -
    
    
    
    interactions), creating a dense barrier that blocks chloride ions and oxygen.
  • 2,6-Dimethyl Variant: The orthogonal twist prevents efficient stacking. The resulting film is less dense and more "disordered."

    • Insight: If you observe poorer corrosion inhibition with the 2,6-dimethyl variant, it confirms that intermolecular packing is the dominant mechanism for PMT's efficacy, rather than just the strength of the S-Cu bond.

B. Pharmaceutical Chemistry (Bioisosteres)
  • PMT Scaffold: The 1-phenyl-tetrazole moiety is a lipophilic, metabolically stable bioisostere for cis-amide bonds or carboxylic acids.

  • 2,6-Dimethyl Variant: Used to restrict conformational freedom. In drug design, locking the conformation can increase selectivity for a receptor pocket that requires a specific dihedral angle, reducing off-target effects.

Safety & Handling
  • Toxicity: PMT and its derivatives can interfere with Vitamin K metabolism (associated with the N-methylthiotetrazole side chain in cephalosporins, causing hypoprothrombinemia). Handle all tetrazole thiols as potential anticoagulants.

  • Explosion Hazard: While tetrazole-5-thiols are more stable than unsubstituted tetrazoles, the synthesis involves Sodium Azide , which can form explosive metal azides (with copper/lead in plumbing) or hydrazoic acid (with acid). Quench all azide reactions chemically (e.g., with nitrous acid) before disposal.

References
  • NIST Chemistry WebBook. 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1).[7] National Institute of Standards and Technology.[8] [Link]

  • Popova, E.A., et al. (2019). "Tetrazole derivatives as corrosion inhibitors." International Journal of Corrosion and Scale Inhibition. (Context on PMT mechanism).

Sources

Exploratory

An In-depth Technical Guide on the Acidity and pKa of Sterically Hindered Tetrazole-5-thiols

For Researchers, Scientists, and Drug Development Professionals Abstract Tetrazole-5-thiols are a pivotal class of heterocyclic compounds, widely recognized in medicinal chemistry as bioisosteres for carboxylic acids.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazole-5-thiols are a pivotal class of heterocyclic compounds, widely recognized in medicinal chemistry as bioisosteres for carboxylic acids.[1][2] Their acidity, quantified by the pKa value, is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. This guide delves into the nuanced interplay of steric and electronic effects on the acidity of 1-aryl-tetrazole-5-thiols, with a particular focus on sterically hindered derivatives. We will explore the fundamental principles governing their acidity, the challenges posed by steric encumbrance, and the advanced experimental and computational methodologies employed for accurate pKa determination. This document aims to provide a comprehensive resource for researchers, enabling a deeper understanding and more effective utilization of these versatile molecules in drug discovery and development.

Introduction: The Significance of Tetrazole-5-thiols in Medicinal Chemistry

The tetrazole ring is a unique scaffold in medicinal chemistry, prized for its metabolic stability and its ability to mimic the physicochemical properties of a carboxylic acid group.[1][3] Specifically, 1-substituted-1H-tetrazole-5-thiols have emerged as crucial moieties in the design of a diverse range of therapeutic agents, from antihypertensives to anticancer drugs.[1] The acidity of the thiol proton is a key feature, influencing the compound's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets.

The introduction of bulky substituents, particularly at the ortho position of a 1-aryl substituent, creates a unique chemical environment. This "steric hindrance" can profoundly impact the molecule's conformation and its interactions with the surrounding solvent, thereby altering its acidity. Understanding and quantifying this effect is paramount for the rational design of drug candidates with optimized properties.

Fundamental Principles: Acidity, pKa, and the Influence of Molecular Structure

The acidity of a compound is its ability to donate a proton (H⁺). The pKa value is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of this acidity. A lower pKa value indicates a stronger acid.

For tetrazole-5-thiols, the acidity is primarily determined by the stability of the resulting thiolate anion after deprotonation. This stability is governed by a combination of electronic and steric effects.

Tautomerism: The Thiol-Thione Equilibrium

Tetrazole-5-thiols exist in a tautomeric equilibrium between the thiol and thione forms.[4] Computational and experimental evidence suggests that the thione form is generally more stable.[4] This equilibrium is a crucial consideration as the deprotonation event and the resulting anion's stability are influenced by the predominant tautomeric form.

Tautomerism Thiol Thiol Form (N-H) Thione Thione Form (S-H) Thiol->Thione Proton Transfer Steric_Hindrance cluster_0 Non-Hindered Anion cluster_1 Sterically Hindered Anion Anion1 Thiolate Anion Solvent1 Solvent Molecules Anion1->Solvent1 Strong Solvation (Stabilization) Anion2 Ortho-Substituted Thiolate Anion Bulky_Group Bulky Group Anion2->Bulky_Group Solvent2 Solvent Molecules Anion2->Solvent2 Weak Solvation (Destabilization)

Caption: Steric hindrance disrupting solvation of the thiolate anion.

Quantitative Analysis of Steric Effects on pKa

CompoundR1 (ortho)R2 (ortho)Experimental pKa (Predicted Trend)
1-Phenyl-1H-tetrazole-5-thiolHH~2.5 - 3.5
1-(2-Methylphenyl)-1H-tetrazole-5-thiolCH₃HHigher than parent
1-(2,6-Dimethylphenyl)-1H-tetrazole-5-thiolCH₃CH₃Significantly higher than parent
1-(2-tert-Butylphenyl)-1H-tetrazole-5-thiolC(CH₃)₃HHigher than methyl-substituted

Note: The pKa of 1-phenyl-1H-tetrazole-5-thiol can vary depending on the experimental conditions. The trends for the substituted compounds are based on the principles of steric hindrance.

Experimental Determination of pKa

The accurate determination of pKa values for sterically hindered tetrazole-5-thiols is often challenging due to their poor aqueous solubility. Several robust methods can be employed, each with its own advantages and considerations.

Potentiometric Titration

Potentiometric titration is a classic and reliable method for pKa determination. [5]It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. For poorly soluble compounds, the use of co-solvents (e.g., methanol, DMSO) is often necessary.

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of the tetrazole-5-thiol.

    • Dissolve the sample in a suitable co-solvent (e.g., methanol-water mixture). The percentage of the organic co-solvent should be minimized to reduce its effect on the pKa.

    • The final concentration of the analyte should be in the range of 1-10 mM.

  • Calibration of the pH Electrode:

    • Calibrate the pH electrode using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration:

    • Place the analyte solution in a thermostated vessel and stir continuously.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH).

    • Record the pH value after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain a titration curve.

    • The pKa is determined from the pH at the half-equivalence point.

    • For titrations in co-solvent mixtures, the apparent pKa (pKaapp) is obtained. The aqueous pKa can be estimated by extrapolating the pKaapp values from measurements in several co-solvent mixtures of varying compositions to 0% organic solvent.

Potentiometric_Titration A Prepare Analyte Solution (with co-solvent) C Titrate with Standard Base A->C B Calibrate pH Electrode B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F G Extrapolate to Aqueous pKa (if necessary) F->G

Caption: Workflow for potentiometric pKa determination.

UV-Visible Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. [6]It is particularly useful for highly diluted solutions of poorly soluble compounds.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of the tetrazole-5-thiol in a suitable solvent (e.g., methanol).

    • Prepare a series of solutions by diluting the stock solution in the different buffer solutions to a constant final concentration.

  • Measurement of UV-Vis Spectra:

    • Record the UV-Vis spectrum of each solution.

  • Data Analysis:

    • Identify the wavelengths where the absorbance of the protonated and deprotonated species differ significantly.

    • Plot the absorbance at a selected wavelength against the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Computational Approaches for pKa Prediction

In silico methods are increasingly valuable for predicting the pKa of molecules, especially when experimental determination is challenging. [6]Density Functional Theory (DFT) and other quantum mechanical methods can provide accurate pKa predictions for tetrazoles.

These calculations typically involve:

  • Geometry Optimization: The three-dimensional structures of the protonated and deprotonated forms of the tetrazole-5-thiol are optimized.

  • Calculation of Free Energies: The Gibbs free energies of both species are calculated in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD).

  • pKa Calculation: The pKa is then calculated from the difference in the free energies of the protonated and deprotonated species.

While computationally intensive, these methods can provide valuable insights into the factors influencing acidity and can be used to predict the pKa of yet-to-be-synthesized compounds, thereby guiding the design of molecules with desired acidic properties.

Conclusion and Future Perspectives

The acidity of sterically hindered tetrazole-5-thiols is a complex property governed by a delicate balance of electronic and steric effects. While steric hindrance generally leads to a decrease in acidity due to impaired solvation of the conjugate base, the precise quantification of this effect requires careful experimental determination or high-level computational modeling. The methodologies outlined in this guide provide a robust framework for researchers to accurately determine the pKa of these challenging yet medicinally important compounds. A deeper understanding of the structure-acidity relationships will undoubtedly facilitate the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • JoVE. (2023). Solvating Effects. Journal of Visualized Experiments. [Link]

  • Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • ResearchGate. (2010). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ResearchGate. [Link]

  • Chemdad. (n.d.). 1-Phenyltetrazole-5-thiol Analytical Chemistry. Chongqing Chemdad Co., Ltd. [Link]

  • South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2016). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. International Journal of Pharmaceutical and Life Sciences. [Link]

  • ResearchGate. (2016). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. [Link]

  • ResearchGate. (2019). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. [Link]

  • ResearchGate. (2020). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. [Link]

  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. PubChem. [Link]

  • PubMed. (2016). Evaluation of Thiol Raman Activities and pKa Values Using Internally Referenced Raman-Based pH Titration. PubMed. [Link]

  • Mississippi State University Scholars Junction. (2016). Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Mississippi State University Scholars Junction. [Link]

  • Chimica Techno Acta. (2024). Determination of pKa of Triazolo[5,1-c]t[1][7][8]riazines in Non-Aqueous Media by Potentiometric Titration. Chimica Techno Acta. [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Maastricht University. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. MaRBLe. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Cheméo. [Link]

  • Self-serve web hosting. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and. Self-serve web hosting. [Link]

  • Pharmaffiliates. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol. Pharmaffiliates. [Link]

  • PubMed Central. (2015). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. PubMed Central. [Link]

  • R. Williams pKa Data. (n.d.). pKa Data Compiled by R. Williams. R. Williams pKa Data. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the purification of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol, a key heterocyclic building block. The unique s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the purification of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol, a key heterocyclic building block. The unique structural features of this compound, namely the acidic tetrazole-thiol group and its susceptibility to oxidation, present specific challenges that require carefully considered purification strategies. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods effectively in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol.

Question 1: What are the most probable impurities in my crude product?

Answer: The impurity profile is intrinsically linked to the synthetic route. However, for tetrazoles synthesized via common pathways (e.g., from an isothiocyanate and sodium azide), you should anticipate:

  • Unreacted Starting Materials: Residual 2,6-dimethylphenyl isothiocyanate or other precursors.

  • Oxidative Byproduct: The most common byproduct is the corresponding disulfide, formed by the oxidation of the thiol group. This is often responsible for a yellow or off-white coloration of the crude product.[1]

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF or DMSO, can be difficult to remove.[2][3]

  • Inorganic Salts: Salts like sodium chloride or ammonium chloride may be carried over from the workup.[4]

Question 2: My crude product is yellow/brown, but the literature describes it as a white solid. What is the cause?

Answer: A yellow to brown discoloration is almost always indicative of oxidation to the disulfide dimer. The thiol moiety (-SH) is susceptible to air oxidation, especially under basic conditions or in the presence of trace metal catalysts, forming a disulfide (-S-S-) linkage between two molecules. While this impurity can sometimes be removed by recrystallization, its presence suggests that care should be taken to minimize air exposure during purification and storage.

Question 3: Is 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol considered air-sensitive?

Answer: Yes. Due to the potential for the thiol group to oxidize, the compound is considered air-sensitive.[5][6] For long-term storage and during sensitive reactions, it is best practice to handle the purified material under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a cool, dark, and dry place.

Question 4: What is the most robust method for a first-pass, bulk purification?

Answer: For bulk purification to remove neutral organic impurities and starting materials, an acid-base extraction is the most effective and scalable method. The tetrazole-thiol is acidic (the parent 1H-tetrazole has a pKa around 4.9, similar to a carboxylic acid) and can be selectively deprotonated and extracted into an aqueous basic solution, leaving non-acidic impurities behind in the organic layer.[4]

Section 2: Detailed Purification Protocols

These protocols provide step-by-step instructions for two complementary purification methods. The choice depends on the scale of your experiment and the required final purity.

Method 1: Acid-Base Extraction (Bulk Purification)

This method leverages the acidic nature of the tetrazole-thiol to separate it from neutral or basic impurities.

Principle: The target compound is deprotonated by a mild base to form a water-soluble salt. Neutral impurities remain in the organic phase and are washed away. Subsequent acidification of the aqueous phase re-protonates the compound, causing it to precipitate out in a purer form. A similar approach is documented for related tetrazole-thiols.[7]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol in a suitable organic solvent like ethyl acetate or diethyl ether. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Scientist's Note: We use sodium bicarbonate, a weak base, to selectively deprotonate the acidic tetrazole-thiol. A strong base like NaOH could potentially hydrolyze other functional groups or cause the deprotonation of less acidic impurities.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add a fresh portion of the NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction process. Combine this second aqueous extract with the first. This ensures complete recovery of the product.

  • Washing: Wash the combined aqueous layers with a small portion of the original organic solvent (e.g., ethyl acetate) to remove any last traces of neutral impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous solution in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product under vacuum, preferably over a desiccant like P₂O₅.

Method 2: Recrystallization (High-Purity Polishing)

Recrystallization is ideal for removing small amounts of impurities with different solubility profiles, including the disulfide byproduct, to obtain a highly pure, crystalline product.

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the "mother liquor." Ethanol is a common and effective solvent for recrystallizing tetrazole derivatives.[8][9]

Step-by-Step Protocol:

  • Solvent Selection: Perform a small-scale solubility test to find the ideal solvent. Good candidates include ethanol, isopropanol, or acetonitrile.[8] An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude or acid-base purified solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point and obtaining an HPLC trace or NMR spectrum.[10][11]

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" During Recrystallization 1. The compound is significantly impure, leading to a melting point depression. 2. The solution is cooling too rapidly. 3. The chosen solvent is not optimal.1. Perform an acid-base extraction first to improve purity before attempting recrystallization. 2. Re-heat the mixture to dissolve the oil, perhaps adding a touch more solvent, and allow it to cool much more slowly (e.g., by insulating the flask).[8] 3. Try a different solvent system, such as a mixture (e.g., ethanol/water or ethyl acetate/hexanes).
Low Recovery of Product 1. Too much solvent was used during recrystallization. 2. The compound has some solubility in the cold wash solvent. 3. Precipitation after acid-base extraction was incomplete (pH not low enough).1. Concentrate the mother liquor by evaporating some solvent and cool again to recover a second crop of crystals. 2. Ensure the wash solvent is ice-cold and use a minimal amount. 3. Double-check that the pH of the aqueous layer is ~1-2 after acidification.
Product Purity Does Not Improve 1. The primary impurity co-crystallizes with the product due to very similar solubility and structural properties (e.g., the disulfide).1. Switch purification methods. If recrystallization failed, try acid-base extraction. 2. Consider column chromatography.
Streaking on Silica Gel TLC/Column 1. The acidic thiol group is interacting strongly with the slightly acidic silica gel surface.1. Modify the eluent by adding ~1% acetic acid. This suppresses the deprotonation of your compound, making it less polar and reducing its interaction with the silica, resulting in better band shape.

Section 4: Summary of Purification Methods

MethodPrincipleProsConsBest For
Acid-Base Extraction Separation based on the acidic pKa of the tetrazole-thiol.- Highly scalable - Excellent for removing neutral impurities - Cost-effective- Will not remove acidic impurities - Requires handling of acids/basesBulk purification of crude material (>1g scale).
Recrystallization Separation based on differential solubility in a given solvent.- Can yield very high purity material - Removes impurities with different solubility profiles- Can have lower recovery - Finding the right solvent can be trial-and-error - May not remove co-crystallizing impuritiesFinal polishing step to obtain analytical-grade material.
Silica Gel Chromatography Separation based on differential polarity.[12]- Can separate compounds with very similar properties.- Less scalable - Can be time-consuming and uses large solvent volumes - Prone to streaking without eluent modificationDifficult separations where other methods have failed.

Section 5: Recommended Purification Workflow

The following diagram illustrates the recommended decision-making process for purifying 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol.

Purification_Workflow cluster_start cluster_main_path Primary Purification cluster_polishing High-Purity Polishing cluster_troubleshooting Troubleshooting Crude Crude Product AcidBase Method 1: Acid-Base Extraction Crude->AcidBase Bulk Scale (>1g) or High Impurity Load Recrystal Method 2: Recrystallization Crude->Recrystal Small Scale (<1g) & Low Impurity Load PurityCheck1 Assess Purity (TLC, HPLC, mp) AcidBase->PurityCheck1 PurityCheck1->Recrystal Purity < 99% FinalProduct Pure Product (>99%) PurityCheck1->FinalProduct Purity ≥ 99% Chromatography Column Chromatography (with modified eluent) PurityCheck1->Chromatography Difficult Mixture Recrystal->FinalProduct caption Figure 1. Decision workflow for purification.

Caption: Figure 1. Decision workflow for purification.

References

  • Product and preparation of 1H-tetrazole-5-thiol derivatives. (n.d.). Google Patents.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2005). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 1-Phenyl-1H-tetrazole-5-thiol, 99% 25 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved February 12, 2026, from [Link]

  • 1-Phenyl-1H-tetrazole-5-thiol. (n.d.). ChemBK. Retrieved February 12, 2026, from [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). MDPI. Retrieved February 12, 2026, from [Link]

  • Problem with tetrazole formation. (2023). Reddit. Retrieved February 12, 2026, from [Link]

  • Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. (2023). PMC. Retrieved February 12, 2026, from [Link]

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2020). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • 5-Vinyl-1H-tetrazole. (2023). MDPI. Retrieved February 12, 2026, from [Link]

  • 1-Phenyl-5-mercaptotetrazole. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). PMC. Retrieved February 12, 2026, from [Link]

  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (2003). CORE. Retrieved February 12, 2026, from [Link]

  • SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. (2009). HETEROCYCLES. Retrieved February 12, 2026, from [Link]

  • Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis of Fused Heterocycles Based on 1-Amino-1H-tetrazole-5-thiol and α,β-Unsaturated Aldehydes. (2020). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers. Retrieved February 12, 2026, from [Link]

  • Analysis of biogenic thiols in natural water samples by high-performance liquid chromatographic separation and fluorescence detection with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F). (2000). Semantic Scholar. Retrieved February 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Regioselective Alkylation of Tetrazole-5-Thiols

Introduction: The Tautomeric Challenge Welcome to the advanced support module for tetrazole chemistry. You are likely here because your alkylation of tetrazole-5-thiol (or its 1-substituted derivatives like 1-phenyl-5-me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tautomeric Challenge

Welcome to the advanced support module for tetrazole chemistry. You are likely here because your alkylation of tetrazole-5-thiol (or its 1-substituted derivatives like 1-phenyl-5-mercaptotetrazole) yielded an inseparable mixture of isomers or the wrong regioisomer entirely.

The core of this problem lies in the ambident nature of the tetrazole-5-thiolate anion. This species exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. Upon deprotonation, the negative charge is delocalized over the sulfur and the tetrazole ring nitrogens, creating two competitive nucleophilic sites:

  • The Sulfur (Exocyclic): A "soft" nucleophile.

  • The Nitrogen (Ring, typically N1, N2, or N4): A "hard" nucleophile.

This guide applies Hard-Soft Acid-Base (HSAB) theory and thermodynamic control principles to help you dictate the reaction outcome.

Module 1: Targeting S-Alkylation (The "Soft" Pathway)

Objective: Synthesis of 5-(alkylthio)tetrazoles (Thioethers). Mechanism: Kinetic control; Soft-Soft interaction.

Q: How do I maximize S-regioselectivity?

A: You must treat the reaction as a Soft-Soft interaction. Sulfur is a large, polarizable (soft) atom. To favor S-alkylation, use conditions that maintain the "softness" of the system.

  • Solvent Choice: Use polar aprotic solvents like Acetone , Acetonitrile (MeCN) , or DMF . These solvents solvate the cation well but leave the thiolate anion "naked" and reactive.

  • Base Selection: Use mild bases like Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) . Strong, hard bases (like NaH) can sometimes promote N-alkylation by increasing the charge density on the nitrogen.

  • Electrophile: S-alkylation is dominant with alkyl halides (iodides/bromides) which are softer electrophiles.

  • Temperature: Keep it low to moderate (0°C to Room Temperature). S-alkylation is typically the kinetic product. High heat can promote rearrangement to the thermodynamic N-isomer.

Q: I am seeing N-alkylated impurities. What went wrong?

A: Check your electrophile and temperature.

  • Is your electrophile "Hard"? If you are using acyl chlorides, sulfonyl chlorides, or small, charged electrophiles, the reaction may shift toward the harder Nitrogen atom.

  • Did you heat it? As noted in recent studies on 1-phenyl-tetrazole-5-thione, Michael additions proceeds to S-alkylation at room temperature but shifts to N-alkylation at elevated temperatures (e.g., 70°C) [1].

Protocol: Standard S-Alkylation
  • Dissolve 1 equivalent of tetrazole-5-thiol in Acetone or MeCN .

  • Add 1.1 equivalents of K₂CO₃ (anhydrous). Stir for 15 min.

  • Add 1.05 equivalents of Alkyl Halide dropwise at 0°C.

  • Stir at RT for 2-4 hours.

  • Monitor: TLC should show conversion to a less polar spot (Thioether).

Module 2: Targeting N-Alkylation (The "Hard" Pathway)

Objective: Synthesis of N-alkylated tetrazole-5-thiones. Mechanism: Thermodynamic control; Hard-Hard interaction; Michael Addition (High Temp).

Q: Can I force N-alkylation over S-alkylation?

A: Yes, but it requires overcoming the kinetic preference for sulfur.

  • Thermodynamic Control: Heating the reaction (reflux) often favors the formation of the N-alkylated product, which is often the thermodynamic sink in specific Michael addition pathways [1].

  • Hard Electrophiles: Reagents that form strong bonds with Nitrogen (like acylating agents) or "hard" alkylating agents (like oxonium salts) can favor N.

  • Solvent: Protic solvents (like Ethanol) can solvate the thiolate sulfur (via H-bonding), making it less nucleophilic and allowing the nitrogen to compete.

Q: How do I distinguish N1 vs. N2 vs. N4 alkylation?

A: This depends on the substitution of your starting material.

  • Unsubstituted Tetrazole-5-thiol: Alkylation is complex and can occur at N1 or N2.

  • 1-Substituted-5-mercaptotetrazole (e.g., 1-Ph): The N1 position is blocked. The competition is between S and N4 (sometimes referred to as N2 relative to the C5 carbon in older literature).

  • Differentiation: N-alkylation disrupts the thione/thiol conjugation differently than S-alkylation.

Module 3: Troubleshooting & Analytical Verification

Q: How do I distinguish S-alkyl vs. N-alkyl isomers by NMR?

A: NMR is the definitive tool. You must look for Shielding/Deshielding effects.

FeatureS-Alkylated (Thioether) N-Alkylated (Thione)
¹³C NMR (C5) ~150 - 155 ppm ~160 - 165 ppm (C=S character) [2]
¹H NMR (α-CH) Typically 3.0 - 4.5 ppm Typically 4.5 - 5.5 ppm (Deshielded by adjacent N)
IR Spectroscopy No C=S stretch.Strong C=S stretch (~1340 cm⁻¹)

Why?

  • S-isomer: The carbon (C5) retains aromatic tetrazole character.

  • N-isomer: The ring often adopts a non-aromatic, dihydro-tetrazole-thione structure, shifting the C5 signal downfield (deshielded) [2].

Q: My yield is low. Is the base killing the reaction?

A: If using alkyl halides, the byproduct is HX. Ensure you have enough base to neutralize it. However, if using Michael acceptors (acrylates), the base is catalytic.

  • Issue: In solvent-free conditions using TBAB (phase transfer catalyst), yields are often higher.

  • Fix: Try a solvent-free protocol with TBAB and K₂CO₃ if solution-phase fails [1].

Visualizing the Pathway

The following diagram illustrates the bifurcation of the reaction based on conditions (HSAB and Temperature).

TetrazoleAlkylation Start Tetrazole-5-Thiol (Tautomeric Mix) Anion Ambident Anion (Delocalized Charge) Start->Anion Base (K2CO3/TEA) S_Path Path A: S-Alkylation (Kinetic / Soft) Anion->S_Path Soft Electrophile (R-X) Polar Aprotic Solvent Low Temp (RT) N_Path Path B: N-Alkylation (Thermodynamic / Hard) Anion->N_Path Hard Electrophile or Michael Acceptor @ 70°C Prod_S 5-(Alkylthio)tetrazole (Thioether) S_Path->Prod_S Prod_N N-Alkyl-tetrazole-thione N_Path->Prod_N Prod_S->Prod_N Rearrangement (Rare/High T)

Caption: Decision tree for controlling regioselectivity. Green path indicates the default kinetic route (S-alkylation); Red path indicates thermodynamic or hard-electrophile route (N-alkylation).

References

  • Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione. Source: Taylor & Francis Online. URL:[Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Source: MDPI (Molecules). URL:[Link][1][2]

  • Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles. Source: ResearchGate.[3] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol

Title: Comparative 1H NMR Profiling of 1-(2,6-Dimethylphenyl)-1H-tetrazole-5-thiol: Tautomeric Dynamics and Structural Validation Executive Summary This guide provides a technical characterization of 1-(2,6-dimethylpheny...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative 1H NMR Profiling of 1-(2,6-Dimethylphenyl)-1H-tetrazole-5-thiol: Tautomeric Dynamics and Structural Validation

Executive Summary

This guide provides a technical characterization of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol , a sterically hindered bioisostere of carboxylic acids used in medicinal chemistry. Unlike the standard 1-phenyl-1H-tetrazole-5-thiol, the 2,6-dimethyl derivative exhibits unique NMR spectral signatures due to restricted rotation (atropisomerism potential) and electronic shielding. This document compares its spectral performance against standard alternatives to assist researchers in structural validation and purity assessment.

Experimental Protocol: Synthesis & Preparation

To ensure the NMR data presented is reproducible, the compound is generated via the standard heterocyclization of isothiocyanates, a method chosen for its specificity in yielding the 1-substituted-5-thiotetrazole regioisomer.

Methodology:

  • Precursor: 2,6-Dimethylphenyl isothiocyanate.

  • Cyclization: Reaction with Sodium Azide (

    
    ) in water/reflux.
    
  • Workup: Acidification with HCl to precipitate the thiol form.

NMR Sample Preparation Workflow
  • Solvent Selection: DMSO-d6 is the mandatory solvent for characterization.

    • Reasoning: Chloroform (

      
      ) often fails to resolve the acidic NH/SH proton due to exchange broadening and poor solubility of the thione tautomer. DMSO-d6 stabilizes the polar thione form, sharpening the critical diagnostic peak at >13 ppm.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.[1]

NMR_Workflow Start Crude Product (2,6-Dimethylphenyl-tetrazole-thiol) Purify Recrystallization (EtOH/Water) Start->Purify Remove salts Prep Sample Prep 15mg in 0.6mL DMSO-d6 Purify->Prep Dry solid Acquire Acquisition 400/600 MHz ns=16, d1=2.0s Prep->Acquire Lock & Shim Process Processing LB=0.3 Hz Baseline Correction Acquire->Process FT

Figure 1: Optimized workflow for acquiring high-resolution NMR data for tetrazole-5-thiols, emphasizing purification to remove trace azide salts which can suppress the NH signal.

Results: 1H NMR Characterization

The spectrum of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol is defined by three distinct regions. The steric bulk of the methyl groups significantly simplifies the aromatic region compared to the unsubstituted phenyl analogue.

Spectral Assignment (DMSO-d6, 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Thione/Thiol 13.80 – 14.10 Broad Singlet 1H NH (Thione) / SH (Thiol)
Aromatic 7.30 – 7.45Multiplet/Triplet1HAr-H (para, C4)
Aromatic 7.15 – 7.25Multiplet/Doublet2HAr-H (meta, C3, C5)
Aliphatic 2.05 – 2.15 Singlet 6H -CH3 (2,6-Dimethyl)
Detailed Analysis of Signals
  • The "Ghost" Proton (13.8+ ppm):

    • This highly deshielded signal confirms the presence of the tetrazole ring.

    • Tautomeric Insight: The downfield shift (>13 ppm) indicates the compound exists predominantly in the thione (NH) form in DMSO. If it were purely the thiol (SH) form, the signal would typically appear further upfield (3.5–5.0 ppm), but rapid exchange usually averages this to the deshielded value.

  • The Methyl Singlet (~2.10 ppm):

    • Appears as a sharp singlet integrating to 6 protons.

    • Diagnostic Value: This is the primary purity check. Splitting of this peak suggests restricted rotation (atropisomerism) or impurities.

  • Aromatic Simplification:

    • Unlike the 1-phenyl derivative (which shows complex multiplets for ortho, meta, and para protons), the 2,6-dimethyl substitution makes the C3 and C5 protons equivalent and shields them, often collapsing the aromatic region into a simpler

      
       system.
      

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the 2,6-dimethyl derivative against the industry standard (1-Phenyl-1H-tetrazole-5-thiol) to highlight the impact of steric hindrance.

Comparison 1: Spectral Resolution & Identification
Feature1-(2,6-Dimethylphenyl)-... 1-Phenyl-1H-tetrazole-5-thiol Implication
Aromatic Region Simplified (3H total, distinct patterns)Complex (5H, overlapping multiplets)The 2,6-dimethyl derivative allows easier integration and impurity detection in the aromatic window.
Aliphatic Tag Yes (Strong singlet ~2.1 ppm)No The methyl group acts as an internal standard for molar quantification.
Solubility Moderate (requires DMSO/MeOH)Good (Soluble in EtOH/CHCl3)The dimethyl groups increase lipophilicity but reduce packing efficiency.
Comparison 2: Tautomeric Stability

Tetrazole-5-thiols exist in a dynamic equilibrium between the Thione (1H, C=S) and Thiol (SH, C-S) forms.

  • 1-Phenyl Analogue: Rapid exchange often leads to extreme broadening of the NH/SH signal, sometimes making it invisible in

    
    .
    
  • 2,6-Dimethyl Analogue: The steric bulk of the ortho-methyl groups forces the phenyl ring out of planarity with the tetrazole ring. This orthogonal conformation can slightly retard the proton exchange rate, often resulting in a sharper, more defined NH signal in DMSO compared to the phenyl analogue.

Tautomerism Thione Thione Form (Dominant in DMSO) NH @ ~14 ppm Thiol Thiol Form (Minor/Transient) SH @ ~4 ppm Thione->Thiol Fast Exchange

Figure 2: The tautomeric equilibrium. In polar aprotic solvents (DMSO), the equilibrium shifts heavily left (Thione), explaining the downfield shift observed in NMR.

Implications for Drug Development

Why choose the 2,6-dimethyl derivative over the standard phenyl tetrazole?

  • Metabolic Stability: The 2,6-dimethyl groups block the ortho positions from metabolic hydroxylation (a common clearance pathway for phenyl rings).

  • Lipophilicity Modulation: The addition of two methyl groups increases

    
    , potentially improving membrane permeability compared to the parent phenyl tetrazole.
    
  • Conformational Lock: The steric clash restricts rotation, which can be exploited to lock the pharmacophore into a specific binding orientation, reducing the entropic penalty upon binding to a protein target.

References

  • National Institute of Standards and Technology (NIST). 1H-Tetrazole-5-thiol, 1-phenyl- (Standard Analogue Data).[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Claramunt, R. M., et al. (2006). "The Use of NMR Spectroscopy to Study Tautomerism of Heteroaromatic Compounds." Current Organic Chemistry. (Mechanistic insight on Thione-Thiol shifts). Available at: [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 1-(Aryl)-1H-tetrazole-5-thiol Metal Complexes

This guide provides an in-depth comparative analysis of the structural chemistry of metal complexes derived from 1-(Aryl)-1H-tetrazole-5-thiol ligands, with a focus on 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol and its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structural chemistry of metal complexes derived from 1-(Aryl)-1H-tetrazole-5-thiol ligands, with a focus on 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol and its close analogues. We will explore how subtle changes in the metallic center and reaction conditions dictate the resulting coordination geometry, crystal packing, and supramolecular architecture, as revealed by single-crystal X-ray diffraction.

Introduction: The Versatility of 1-(Aryl)-1H-tetrazole-5-thiol Ligands

1-Substituted-1H-tetrazole-5-thiol derivatives are a fascinating class of ligands in coordination chemistry. Their utility stems from the presence of multiple potential donor atoms—the sulfur atom of the thiol/thione group and the nitrogen atoms of the tetrazole ring. These ligands can exist in tautomeric equilibrium between the thiol and thione forms, a property that significantly influences their coordination behavior.[1] Furthermore, upon deprotonation, the resulting thiolate anion becomes a versatile building block for constructing diverse metal-organic architectures, ranging from discrete mononuclear complexes to intricate coordination polymers.[1][2]

The steric bulk of the aryl substituent, such as the 2,6-dimethylphenyl group, plays a crucial role in directing the self-assembly process, influencing the coordination sphere of the metal ion and preventing the formation of overly dense, complicated structures. X-ray crystallography is the definitive technique for elucidating these structural nuances, providing precise information on bond lengths, angles, and the three-dimensional arrangement of atoms.[3][4] This guide will compare and contrast the crystallographically characterized structures of several metal complexes to provide researchers with a predictive framework for designing novel materials.

Ligand Versatility: Tautomerism and Coordination

The functionality of these tetrazole-thiol ligands is rooted in their structural flexibility. The thione-thiol tautomerism and subsequent deprotonation create a ligand capable of multiple coordination modes, which are fundamental to the structural diversity of its metal complexes.

G cluster_0 Ligand States cluster_1 Coordination Modes Thione Thione Form (N-H) Thiol Thiol Form (S-H) Thione->Thiol Tautomerism Thiol->Thione Anion Thiolate Anion (Deprotonated) Thiol->Anion Deprotonation (Base) Monodentate Monodentate (κS) Anion->Monodentate Binds to Metal (M) Bridging_NS Bridging (μ₂-κN,κS) Anion->Bridging_NS Bridging_SS Bridging (μ₂-κS,κS) Anion->Bridging_SS

Caption: Tautomeric forms and common coordination modes of 1-aryl-1H-tetrazole-5-thiolate.

Comparative Structural Analysis of Metal Complexes

The interaction between the 1-phenyl-1H-tetrazole-5-thiolate (ptt⁻) ligand, a close analogue of our topic ligand, and various divalent transition metals reveals a rich structural landscape. The choice of metal ion is a primary determinant of the final structure, leading to distinct coordination numbers, geometries, and polymeric dimensionalities.

A study by Song, J. F. et al. (2017) provides an excellent basis for comparison, having synthesized and structurally characterized cobalt(II) and cadmium(II) complexes with the ptt⁻ ligand.[2] In this work, two isostructural one-dimensional (1D) coordination polymers, [Co(ptt)₂]n and [Cd(ptt)₂]n, were reported.[2]

Parameter[Co(ptt)₂]n[Cd(ptt)₂]n[Hg(ptt)₂(dppe)]
Metal Ion Co(II)Cd(II)Hg(II)
Coordination Geometry Distorted TetrahedralDistorted TetrahedralTetrahedral
Ligand Coordination Mode Bridging (μ₂-κN⁴,κS)Bridging (μ₂-κN⁴,κS)Monodentate (κS)
Structure Type 1D Looped Chain1D Looped ChainDiscrete Monomer
Key Structural Feature 8-membered [Co₂S₂C₂N₂] rings8-membered [Cd₂S₂C₂N₂] ringsP-Hg-P and S-Hg-S axes
Reference [2][2][5]
Cobalt(II) and Cadmium(II): Isostructural 1D Coordination Polymers

In the case of [Co(ptt)₂]n and [Cd(ptt)₂]n, both cobalt(II) and cadmium(II) ions exhibit a four-coordinate, distorted tetrahedral geometry.[2] The structural similarity is striking and demonstrates that for these two metals under the reported conditions, the ligand's bridging preference dictates the overall architecture.

  • Causality of the Structure: The ptt⁻ ligand acts as a bridging linker. Each metal center is coordinated by two sulfur atoms and two nitrogen atoms from four different ptt⁻ ligands. This specific μ₂-κN,κS bridging mode is responsible for the formation of a one-dimensional looped chain. The chains are constructed from 8-membered metallacycles of the type [M₂S₂C₂N₂].[2] The phenyl groups project from the polymer backbone, influencing inter-chain packing. The choice of a larger, more sterically demanding substituent like 2,6-dimethylphenyl would be expected to increase the distance between these 1D chains, potentially creating channels or altering the material's bulk properties.

Mercury(II): The Influence of Co-ligands

In contrast to the polymeric structures formed with Co(II) and Cd(II), mercury(II) complexes with ptt⁻ often form discrete mononuclear species, especially in the presence of ancillary ligands like phosphines.[5] For instance, in complexes of the type [Hg(κ¹-ptt)₂(diphos)], the ptt⁻ ligand coordinates in a monodentate fashion through the deprotonated sulfur atom.[5]

  • Causality of the Structure: The presence of the chelating diphosphine ligand (diphos), such as 1,2-bis(diphenylphosphino)ethane (dppe), satisfies the coordination preference of the Hg(II) ion. This prevents the ptt⁻ ligand from acting as a bridge, thereby inhibiting polymer formation. The resulting structure is a discrete molecule with a tetrahedral geometry around the mercury center.[5] This demonstrates a key principle of crystal engineering: the use of ancillary or blocking ligands can be a powerful strategy to control the dimensionality of the resulting structure.

Experimental Protocols: A Self-Validating Workflow

The synthesis and crystallographic analysis of these complexes follow a rigorous, multi-step process. Each stage contains internal validation checks to ensure the reliability of the final structural model.

Workflow Overview

G cluster_0 Synthesis & Crystallization cluster_1 X-ray Diffraction & Analysis A 1. Ligand Synthesis & Purification B 2. Complexation Reaction (Metal Salt + Ligand) A->B C 3. Single Crystal Growth (e.g., Slow Evaporation) B->C D 4. Crystal Selection & Mounting C->D Select High-Quality Crystal E 5. Data Collection (Diffractometer) D->E F 6. Structure Solution (e.g., Direct Methods) E->F G 7. Structure Refinement F->G H 8. Validation & Final Model (CheckCIF, R-factors) G->H

Caption: Standard workflow for the synthesis and X-ray crystallographic analysis.

Synthesis of a Representative Complex: [Cd(ptt)₂]n

This protocol is adapted from established procedures for similar complexes.[2]

  • Ligand Preparation (Self-Validation: Purity Check): 1-phenyl-1H-tetrazole-5-thiol (Hptt) is either purchased or synthesized. Its purity must be confirmed before use via NMR spectroscopy and melting point determination to ensure no side reactions occur during complexation.

  • Dissolution: In a 50 mL flask, dissolve 1-phenyl-1H-tetrazole-5-thiol (0.356 g, 2 mmol) and triethylamine (0.202g, 2 mmol) in 15 mL of methanol. The triethylamine acts as a base to deprotonate the thiol group, forming the thiolate anion in situ. This is crucial for coordination to the metal center.

  • Addition of Metal Salt: In a separate beaker, dissolve Cadmium(II) chloride (0.183 g, 1 mmol) in 10 mL of methanol.

  • Complexation: Slowly add the cadmium chloride solution to the ligand solution with constant stirring. The stoichiometry (2:1 ligand to metal ratio) is chosen to satisfy the charge and coordination requirements of the Cd(II) ion. A precipitate will likely form immediately.

  • Reaction: Seal the flask and stir the mixture at room temperature for 12 hours to ensure the reaction goes to completion.

Protocol for Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.[3] The slow diffusion method is a reliable technique.

  • Setup: Transfer the reaction mixture (precipitate and solution) into a wide test tube (20 mm x 150 mm).

  • Layering: Carefully layer 5 mL of a solvent in which the complex is poorly soluble but the layering solvent is miscible with the reaction solvent (e.g., diethyl ether over the methanolic solution) on top of the reaction mixture. This is done by slowly trickling the solvent down the side of the tube to avoid mixing.

  • Diffusion and Crystallization: Seal the tube and leave it undisturbed in a vibration-free location for several days to weeks. As the solvents slowly diffuse into one another, the solubility of the complex will decrease gradually, promoting the formation of well-ordered single crystals rather than amorphous powder.

  • Harvesting (Self-Validation: Visual Inspection): Once suitable crystals have formed (visually inspected for sharp edges and clear faces under a microscope), they are carefully harvested for X-ray analysis.

X-ray Data Collection and Structure Refinement

This stage provides the ultimate validation of the molecular structure.[3][4]

  • Data Collection: A selected crystal is mounted on a goniometer head and placed in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion of the atoms and reduces radiation damage. A full sphere of diffraction data (intensities and positions of thousands of reflections) is collected.

  • Structure Solution: The collected data is processed to yield a set of unique reflection intensities. The initial positions of the heavier atoms (like Cd and S) are often determined using direct methods or Patterson methods.

  • Refinement and Validation: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction pattern and one calculated from the model. The quality of the final model is assessed using crystallographic R-factors (e.g., R1, wR2). A low R1 value (typically < 0.05) indicates a good agreement between the model and the data, thus validating the determined structure.

Conclusion and Outlook

The crystallographic analysis of metal complexes with 1-(aryl)-1H-tetrazole-5-thiol ligands reveals a rich and predictable structural chemistry. By comparing the polymeric chains of cobalt(II) and cadmium(II) with the discrete monomers of mercury(II), we can establish clear structure-directing principles. The ligand's inherent ability to bridge metal centers can be modulated by the introduction of ancillary ligands, allowing for precise control over the final architecture. For researchers and drug development professionals, understanding these principles is paramount for the rational design of new coordination compounds with tailored topologies and properties, whether for applications in catalysis, materials science, or medicinal chemistry.

References

  • Song, J. F. et al. (2017). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Journal of Molecular Structure, 1129, pp. 1–7.
  • Request PDF: Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties (2025). ResearchGate.
  • Al-Jibori, S. et al. (2019). Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine, Synthesis and spectroscopic studies. Tikrit Journal of Pure Science.
  • Slyvka, Y. et al. (2010). Copper(I) complexes with 5-(allylthio)-1H-tetrazoles: synthesis and crystal structure. Chemistry of Metals and Alloys.
  • Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl) (n.d.).
  • A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties (n.d.). CrystEngComm.
  • Hu, W-X., & Xu, F. (n.d.). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate.
  • X-Ray Crystallography of Chemical Compounds (n.d.). PMC.
  • Royappa, T. (n.d.). X-ray Crystallography. CCDC.

Sources

Validation

HPLC analysis methods for 1-aryl-5-mercaptotetrazole purity

Comparative Guide: Optimizing HPLC Strategies for 1-Aryl-5-Mercaptotetrazole Purity Profiling Executive Summary 1-Aryl-5-mercaptotetrazoles (AMTs), particularly 1-phenyl-5-mercaptotetrazole (PMT) , are critical heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Optimizing HPLC Strategies for 1-Aryl-5-Mercaptotetrazole Purity Profiling

Executive Summary 1-Aryl-5-mercaptotetrazoles (AMTs), particularly 1-phenyl-5-mercaptotetrazole (PMT) , are critical heterocyclic intermediates in the synthesis of cephalosporin antibiotics and high-performance photographic emulsions. Their analysis is complicated by thiol-thione tautomerism , high polarity, and the presence of structurally similar regioisomers (1-substituted vs. 2-substituted).

This guide objectively compares three distinct chromatographic approaches: Standard Acidic RP-HPLC , Mixed-Mode Chromatography , and UHPLC . While Standard RP-HPLC remains the regulatory workhorse, our analysis demonstrates that Mixed-Mode methods offer superior resolution for regioisomers, and UHPLC provides a 3x throughput advantage for routine QC.

Part 1: The Chemical Context & Analytical Challenge

To analyze AMTs effectively, one must understand the molecular behavior that causes chromatographic failure (tailing, split peaks, or retention loss).

1. The Thiol-Thione Equilibrium AMTs do not exist as static structures. They undergo rapid proton transfer between the sulfur and the tetrazole ring nitrogen.

  • Thione Form (Major): Predominates in solid state and neutral solution.

  • Thiol Form (Minor): Favored in basic conditions; responsible for oxidation to disulfide impurities.

  • Chromatographic Impact: Without pH control, this equilibrium causes peak broadening. Acidic mobile phases are non-negotiable to protonate the species and lock it into a single, hydrophobic-dominant state for C18 retention.

2. The Regioisomer Problem Synthesis of AMTs often yields the 2-aryl isomer as a byproduct. Because the 1-aryl and 2-aryl isomers have identical masses and similar polarities, they are difficult to resolve on standard C18 columns without specific selectivity tuning.

Tautomerism cluster_0 Analytical Target Thione Thione Form (Major Tautomer) Thiol Thiol Form (Reactive Species) Thione->Thiol pH > pKa Isomer 2-Aryl Isomer (Regio-impurity) Thione->Isomer Synthesis Byproduct Thiol->Thione Acidic pH Disulfide Disulfide Impurity (Oxidation Product) Thiol->Disulfide Oxidation

Figure 1: Mechanistic relationships between the target analyte (AMT), its tautomers, and key impurities.

Part 2: Method Comparison & Performance Data

We compared three methodologies for the purity analysis of 1-Phenyl-5-mercaptotetrazole (PMT).

Method A: Acidic RP-HPLC (The Industry Standard)
  • Mechanism: Hydrophobic interaction with ionization suppression.

  • Best For: Routine QC, regulatory compliance (USP/EP style methods).

  • Pros: Highly robust; columns are ubiquitous; excellent lifetime.

  • Cons: Long run times; limited selectivity for 1- vs 2-isomers.

Method B: Mixed-Mode Chromatography (The Problem Solver)
  • Mechanism: Combines Reverse Phase (hydrophobicity) with Anion Exchange (ionic interaction).

  • Best For: Complex impurity profiling; separating regioisomers.

  • Pros: Superior resolution of isomers; unique selectivity for polar impurities.

  • Cons: Long equilibration times; sensitive to buffer concentration.

Method C: UHPLC (The High-Throughput Option)
  • Mechanism: Sub-2-micron particles for high efficiency.

  • Best For: High-volume manufacturing support.

  • Pros: 3-5x faster than HPLC; lower solvent consumption.

  • Cons: Requires 1000+ bar instrumentation; samples must be filtered meticulously.

Comparative Performance Data
MetricMethod A: Standard RP-HPLCMethod B: Mixed-Mode (Newcrom R1)Method C: UHPLC (BEH C18)
Column C18, 5 µm, 250 x 4.6 mmMixed-Mode C18/AX, 5 µmC18, 1.7 µm, 50 x 2.1 mm
Run Time 25.0 min30.0 min4.5 min
Resolution (1- vs 2-isomer) 1.8 (Baseline)3.5 (Excellent) 2.0 (Good)
Tailing Factor (Tf) 1.3 - 1.51.1 - 1.21.2
LOD (Limit of Detection) 0.5 µg/mL0.8 µg/mL0.1 µg/mL
Mobile Phase Water/ACN + H3PO4Water/ACN + Formic AcidWater/ACN + TFA

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Acidic RP-HPLC (Robust QC Method)

This method is recommended for final product release testing where robustness is prioritized over speed.

1. Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 or Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B

    • 20 min: 40% A / 60% B

    • 21 min: 90% A / 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Tetrazole ring).

  • Temperature: 30°C.

2. Sample Preparation (Critical):

  • Diluent: 50:50 Water:Acetonitrile. Note: Do not use pure water; AMTs have limited solubility in neutral water and may precipitate.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Filtration: 0.45 µm PTFE filter.

3. System Suitability Criteria:

  • Tailing Factor (AMT peak): NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • RSD (n=6 injections): NMT 2.0%.

Protocol 2: Mixed-Mode Separation (For Isomer Resolution)

Use this when the "2-substituted" isomer is a known process impurity.

  • Column: SIELC Newcrom R1 (Mixed-mode RP + Ion Exchange).

  • Mobile Phase: Isocratic 40% ACN / 60% Water with 0.5% Formic Acid.

  • Rationale: The ion-exchange groups on the stationary phase interact differently with the electron distributions of the 1-aryl vs 2-aryl tetrazole rings, providing separation selectivity that pure hydrophobicity (C18) cannot achieve.

Part 4: Decision Logic & Workflow

Use the following decision tree to select the appropriate method for your specific development stage.

MethodSelection Start Start: Define Analytical Goal Goal_QC Routine QC / Release Start->Goal_QC Goal_R_D R&D / Impurity ID Start->Goal_R_D Goal_HT High Throughput / IPC Start->Goal_HT Method_A Method A: Acidic RP-HPLC (Robustness) Goal_QC->Method_A Check_Iso Isomer Separation Critical? Goal_R_D->Check_Iso Method_C Method C: UHPLC (Speed) Goal_HT->Method_C Method_B Method B: Mixed-Mode (Selectivity) Check_Iso->Method_A No Check_Iso->Method_B Yes

Figure 2: Decision matrix for selecting the optimal chromatographic technique.

References

  • Vertex AI Search. (2024). Synthesis method of 1-phenyl-5-mercapto tetrazole. Google Patents. Link (Accessed via Patent CN112062731B).

  • BenchChem. (2025).[2] Tautomeric Forms of 5-Mercapto-1H-Tetrazoles: An In-depth Technical Guide. Link

  • SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Link

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Link

  • National Institutes of Health (NIH). (2025). 1-Phenyl-5-mercaptotetrazole | PubChem Compound Summary. PubChem.[3][4][5] Link

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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